molecular formula C14H12FN B11968012 N-(4-Fluorobenzylidene)-para-toluidine CAS No. 39769-11-4

N-(4-Fluorobenzylidene)-para-toluidine

Cat. No.: B11968012
CAS No.: 39769-11-4
M. Wt: 213.25 g/mol
InChI Key: NTPHQAYXOKEVIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorobenzylidene)-para-toluidine is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is synthesized by the condensation of 4-fluorobenzaldehyde and para-toluidine. It is known for its applications in various fields, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzylidene)-para-toluidine typically involves the condensation reaction between 4-fluorobenzaldehyde and para-toluidine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzylidene)-para-toluidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to the original amine and aldehyde.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: The major products are typically oxides or hydroxyl derivatives.

    Reduction: The major products are the original amine (para-toluidine) and aldehyde (4-fluorobenzaldehyde).

    Substitution: The major products depend on the substituent introduced, such as methoxy or tert-butyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzylidene)-para-toluidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzylidene)-para-toluidine involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and signaling pathways, leading to its observed biological effects. For example, it has been shown to inhibit matrix metalloproteinases, which play a role in tumor invasion and metastasis. Additionally, it can induce apoptosis in cancer cells and reduce inflammation by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

N-(4-Fluorobenzylidene)-para-toluidine can be compared with other Schiff bases and fluorinated compounds:

    Similar Compounds:

    Uniqueness: The presence of both fluorine and a Schiff base structure in this compound gives it unique chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the Schiff base structure allows for versatile chemical modifications.

Properties

CAS No.

39769-11-4

Molecular Formula

C14H12FN

Molecular Weight

213.25 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(4-methylphenyl)methanimine

InChI

InChI=1S/C14H12FN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3

InChI Key

NTPHQAYXOKEVIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.